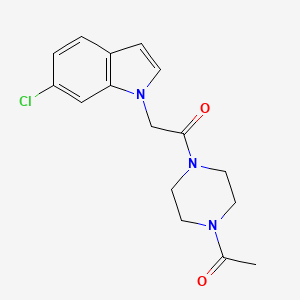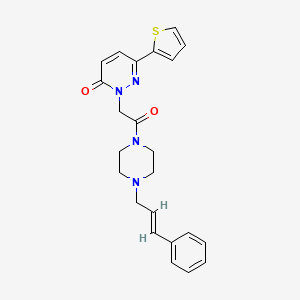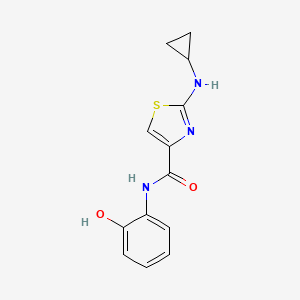![molecular formula C17H20N4O2 B4520842 1-cyclohexyl-4-(3-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B4520842.png)
1-cyclohexyl-4-(3-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
Overview
Description
1-cyclohexyl-4-(3-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione is a useful research compound. Its molecular formula is C17H20N4O2 and its molecular weight is 312.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.15862589 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
A novel four-component bicyclization strategy has been established for synthesizing skeletally diverse pyrazolo[3,4-b]pyridine derivatives. This approach utilizes low-cost and readily accessible starting materials to produce a variety of multicyclic compounds, demonstrating the flexibility and practicality of this synthetic route. The method allows for good control over the spatial configuration of exocyclic double bonds, leading to stereoselective synthesis of polysubstituted cyclopenta[d]pyrazolo[3,4-b]pyridines and unreported pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolones (Xing-Jun Tu et al., 2014).
Anti-Proliferative and Kinase Inhibition Activities
Research into the anti-proliferative and kinase inhibition activities of derivatives synthesized from cyclohexane-1,3-dione has shown promising results. Compounds synthesized using multi-component reactions demonstrated significant cytotoxicity towards various cancer cell lines. Furthermore, specific derivatives showed inhibitory activities against c-Met kinase, suggesting potential therapeutic applications in cancer treatment (R. Mohareb et al., 2021).
Ultrasound-Promoted Synthesis
The use of ultrasound irradiation has been employed to achieve regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines. This method provides an efficient and rapid synthesis route, yielding products with excellent yields in a short period, demonstrating the utility of ultrasound in facilitating chemical reactions (M. Nikpassand et al., 2010).
Properties
IUPAC Name |
1-cyclohexyl-4-pyridin-3-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-14-9-13(11-5-4-8-18-10-11)15-16(19-14)21(20-17(15)23)12-6-2-1-3-7-12/h4-5,8,10,12-13H,1-3,6-7,9H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZCKWMSDHJNOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C(CC(=O)N3)C4=CN=CC=C4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B4520763.png)
![2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone](/img/structure/B4520768.png)

![2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B4520778.png)
![N-(3-acetylphenyl)-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide](/img/structure/B4520779.png)
![2-{[3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetamide](/img/structure/B4520781.png)

![N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide](/img/structure/B4520792.png)
![N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-3-methylbenzamide](/img/structure/B4520794.png)

![2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4520827.png)
![6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine](/img/structure/B4520835.png)


